2-(quinoxalin-2-yloxy)ethan-1-ol
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Overview
Description
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex quinoxaline derivatives . In biology, it has been investigated for its potential antimicrobial and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for various diseases . Additionally, it has applications in the industrial sector, particularly in the development of new materials and catalysts .
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-tb, antimalarial, antiviral, anti-hiv, and many other uses . This suggests that 2-(2-Quinoxalinyloxy)-1-ethanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that 2-(2-Quinoxalinyloxy)-1-ethanol may influence multiple biochemical pathways.
Pharmacokinetics
Quinoxaline is a low-melting solid (29–30 °c), soluble in water, and a weak base (pka = 056) , which may influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that 2-(2-Quinoxalinyloxy)-1-ethanol may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the application of certain herbicides, which include quinoxaline derivatives, has been shown to influence the activities of phosphate-solubilizing microorganisms in soil . This suggests that environmental factors may play a role in the action of 2-(2-Quinoxalinyloxy)-1-ethanol.
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives can interact with various enzymes and proteins . The nature of these interactions could be influenced by the specific structural features of 2-(2-Quinoxalinyloxy)-1-ethanol.
Cellular Effects
Some quinoxaline derivatives have been found to exhibit selective cytotoxicity for certain types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that quinoxaline derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-(quinoxalin-2-yloxy)ethan-1-ol involves several synthetic routes. One common method is the reaction of quinoxaline with ethylene glycol in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired product. Industrial production methods often focus on optimizing the reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
2-(quinoxalin-2-yloxy)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound can lead to the formation of quinoxaline-2-carboxylic acid .
Comparison with Similar Compounds
2-(quinoxalin-2-yloxy)ethan-1-ol can be compared with other similar compounds, such as quinoxaline, quinazoline, cinnoline, and phthalazine . These compounds share a similar nitrogen-containing heterocyclic structure but differ in their specific chemical properties and applications . For example, quinoxaline is known for its antimicrobial properties, while quinazoline has been studied for its anticancer activity . The unique structure of this compound allows it to exhibit distinct properties and applications compared to these related compounds .
Properties
IUPAC Name |
2-quinoxalin-2-yloxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-5-6-14-10-7-11-8-3-1-2-4-9(8)12-10/h1-4,7,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNJZUJVAAKIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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